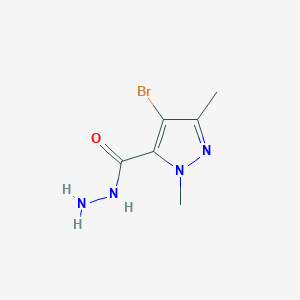
5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, also known as 5-ECPCA, is an organic compound that has a wide range of applications in both scientific research and laboratory experiments. It is a heterocyclic compound, meaning it is composed of atoms from at least two different elements, in this case carbon, oxygen, and nitrogen. It is a versatile compound due to its unique structure and properties, which makes it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
- 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid and similar compounds are valuable in the synthesis of various heterocyclic compounds. A study demonstrated the rearrangement of related compounds to produce pyrrole-4-carboxylic acids under certain conditions (Stankyavichus et al., 2013).
- Another research explored the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to this compound, in cross-coupling reactions to synthesize various pyrazoles (Arbačiauskienė et al., 2011).
- A study on the synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids, using similar compounds, highlights their potential in creating novel heterocyclic structures (Grozav et al., 2019).
Biocatalytic Applications
- Biocatalysis research has utilized compounds structurally related to this compound. For instance, a study on the biocatalytic ammonolysis of a related compound showcases its potential in the synthesis of intermediates for medicinal compounds (Gill & Patel, 2006).
Material Science and Structural Analysis
- In material science, the crystal and molecular structure of compounds similar to this compound has been investigated, offering insights into the properties of these compounds (Silva et al., 2006).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets in this case would be the palladium catalyst and the organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the interaction of the compound with a palladium catalyst and an organoboron reagent . The reaction proceeds through oxidative addition, where the palladium catalyst donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organoboron reagent transfers an organic group to the palladium .
Biochemical Pathways
It’s important to note that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various bioactive compounds .
Result of Action
The result of the action of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, when used in a Suzuki–Miyaura cross-coupling reaction, is the formation of a new carbon–carbon bond . This can lead to the synthesis of various bioactive compounds, contributing to the development of new pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst, an organoboron reagent, and a suitable solvent . The reaction is also sensitive to temperature and pH .
Eigenschaften
IUPAC Name |
5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQLZHDFXVPFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356279 |
Source


|
| Record name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952569-58-3 |
Source


|
| Record name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1268433.png)





![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)